6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound known for its diverse biological activities. The compound features a pyranopyrazole core, which is a significant structural motif in medicinal chemistry due to its potential therapeutic applications. The presence of the trimethoxyphenyl group enhances its pharmacological properties, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in aqueous media without a catalyst . This method is advantageous due to its mild conditions, high yields, and environmentally benign procedure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of aqueous media and catalyst-free conditions, are likely to be employed to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to optimize yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic benefits.
Medicine: Its pharmacological properties make it a candidate for drug development, particularly in targeting diseases like cancer and infections.
Industry: The compound’s stability and bioactivity make it useful in developing industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. The trimethoxyphenyl group plays a crucial role in binding to specific proteins and enzymes, inhibiting their activity. For instance, it can inhibit tubulin polymerization, which is essential for cell division, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1-phenyl-3-propyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
Compared to similar compounds, 6-amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its specific trimethoxyphenyl group, which enhances its bioactivity and stability. This makes it a more potent candidate for therapeutic applications, particularly in oncology and infectious diseases.
Properties
Molecular Formula |
C22H20N4O4 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
6-amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H20N4O4/c1-27-15-10-9-13(19(28-2)20(15)29-3)16-14(11-23)21(24)30-22-17(16)18(25-26-22)12-7-5-4-6-8-12/h4-10,16H,24H2,1-3H3,(H,25,26) |
InChI Key |
ZFLGZFWLUVDLLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)OC)OC |
Origin of Product |
United States |
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